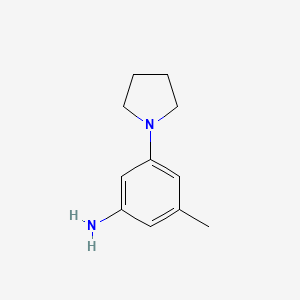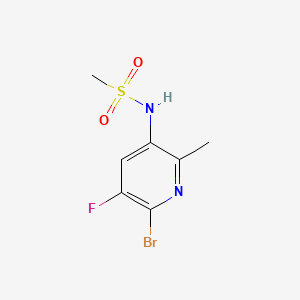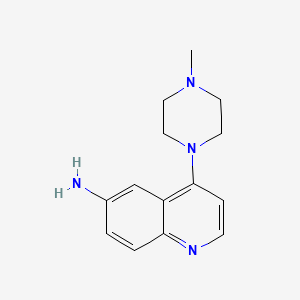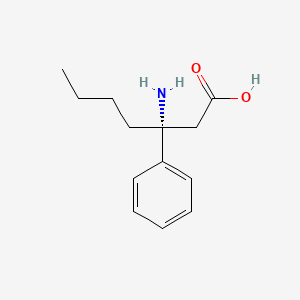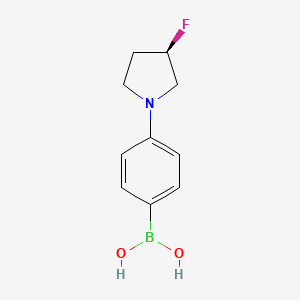
(R)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the fluoropyrrolidine moiety onto a phenylboronic acid scaffold. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide, followed by reductive amination with p-anisaldehyde to produce the desired intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boronate complexes.
Substitution: Nucleophilic substitution reactions involving the fluoropyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate complexes, and substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
類似化合物との比較
- 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
- Polyfunctionalised 3-fluoropyrroles
- Fluorinated pyridines
Uniqueness: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its specific fluoropyrrolidine structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to form stable boronate complexes and its high reactivity in substitution reactions make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H13BFNO2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC名 |
[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m1/s1 |
InChIキー |
ZWPBPJKLTPTHGZ-SECBINFHSA-N |
異性体SMILES |
B(C1=CC=C(C=C1)N2CC[C@H](C2)F)(O)O |
正規SMILES |
B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


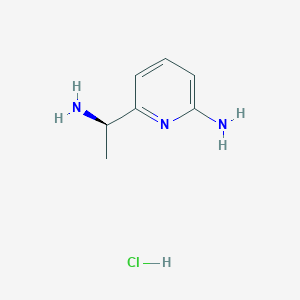
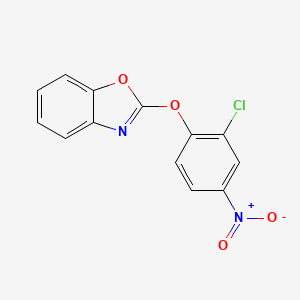
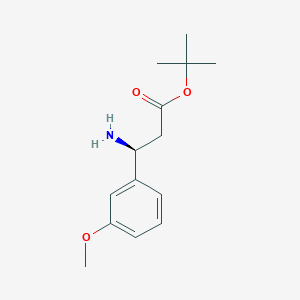
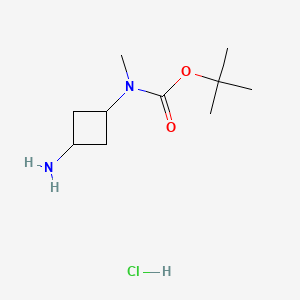
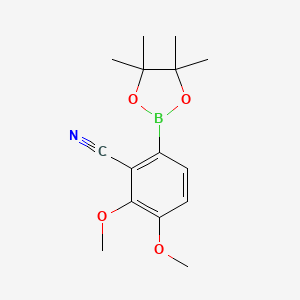
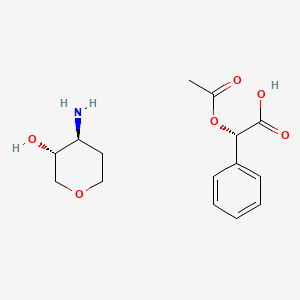

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
